4-(4-METHOXYBENZOYL)-3,3-DIMETHYL-1-[(4-NITROPHENYL)METHYL]-1,2,3,4-TETRAHYDROQUINOXALIN-2-ONE
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Overview
Description
4-(4-METHOXYBENZOYL)-3,3-DIMETHYL-1-[(4-NITROPHENYL)METHYL]-1,2,3,4-TETRAHYDROQUINOXALIN-2-ONE is a complex organic compound with a unique structure that combines various functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-METHOXYBENZOYL)-3,3-DIMETHYL-1-[(4-NITROPHENYL)METHYL]-1,2,3,4-TETRAHYDROQUINOXALIN-2-ONE typically involves multiple steps. The starting materials often include 4-methoxybenzaldehyde, 4-nitrobenzyl chloride, and other reagents that facilitate the formation of the quinoxaline ring. The reaction conditions may involve the use of catalysts, solvents, and specific temperature and pressure settings to ensure the desired product is obtained.
Industrial Production Methods
Industrial production of this compound may involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact. Techniques such as continuous flow reactors and automated synthesis may be employed to achieve efficient production.
Chemical Reactions Analysis
Types of Reactions
4-(4-METHOXYBENZOYL)-3,3-DIMETHYL-1-[(4-NITROPHENYL)METHYL]-1,2,3,4-TETRAHYDROQUINOXALIN-2-ONE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to convert nitro groups to amines or other functional groups.
Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts that facilitate substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired outcome.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoxaline derivatives with additional oxygen-containing functional groups, while reduction may produce amine derivatives.
Scientific Research Applications
4-(4-METHOXYBENZOYL)-3,3-DIMETHYL-1-[(4-NITROPHENYL)METHYL]-1,2,3,4-TETRAHYDROQUINOXALIN-2-ONE has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound’s biological activity is of interest for developing new drugs and understanding biochemical pathways.
Industry: Used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 4-(4-METHOXYBENZOYL)-3,3-DIMETHYL-1-[(4-NITROPHENYL)METHYL]-1,2,3,4-TETRAHYDROQUINOXALIN-2-ONE involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and affecting various biochemical pathways. The exact mechanism depends on the specific application and the molecular targets involved.
Comparison with Similar Compounds
Similar Compounds
- 4-methoxy-N-(4-nitrobenzyl)aniline
- 4-methoxybenzyl alcohol
- 4-methoxybenzyl chloride
Uniqueness
4-(4-METHOXYBENZOYL)-3,3-DIMETHYL-1-[(4-NITROPHENYL)METHYL]-1,2,3,4-TETRAHYDROQUINOXALIN-2-ONE is unique due to its combination of functional groups and the resulting chemical properties. This uniqueness makes it valuable for specific applications where other similar compounds may not be as effective.
Properties
Molecular Formula |
C25H23N3O5 |
---|---|
Molecular Weight |
445.5g/mol |
IUPAC Name |
4-(4-methoxybenzoyl)-3,3-dimethyl-1-[(4-nitrophenyl)methyl]quinoxalin-2-one |
InChI |
InChI=1S/C25H23N3O5/c1-25(2)24(30)26(16-17-8-12-19(13-9-17)28(31)32)21-6-4-5-7-22(21)27(25)23(29)18-10-14-20(33-3)15-11-18/h4-15H,16H2,1-3H3 |
InChI Key |
FNCFYJSQRUKOMO-UHFFFAOYSA-N |
SMILES |
CC1(C(=O)N(C2=CC=CC=C2N1C(=O)C3=CC=C(C=C3)OC)CC4=CC=C(C=C4)[N+](=O)[O-])C |
Canonical SMILES |
CC1(C(=O)N(C2=CC=CC=C2N1C(=O)C3=CC=C(C=C3)OC)CC4=CC=C(C=C4)[N+](=O)[O-])C |
Origin of Product |
United States |
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